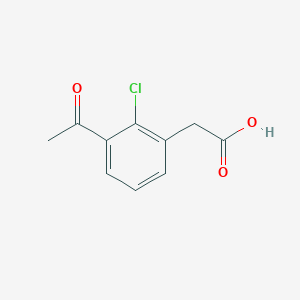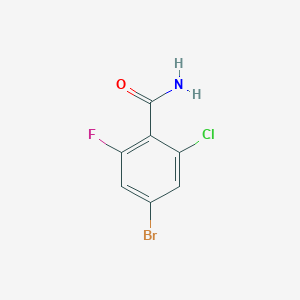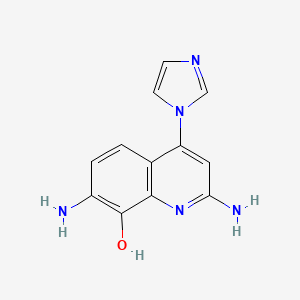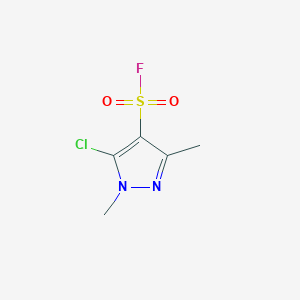
5-Chloro-1,3-dimethyl-1h-pyrazole-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and sulfonyl fluoride groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by sulfonylation. One common method includes the reaction of 1,3-dimethyl-5-pyrazolone with thionyl chloride to introduce the chlorine atom, followed by the reaction with sulfur tetrafluoride to form the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the pyrazole ring.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Scientific Research Applications
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.
1,3-Dimethyl-5-methoxypyrazole: Contains a methoxy group instead of chlorine, leading to different chemical properties.
Uniqueness
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C5H6ClFN2O2S |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H6ClFN2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 |
InChI Key |
CRUDWYIDTFFJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


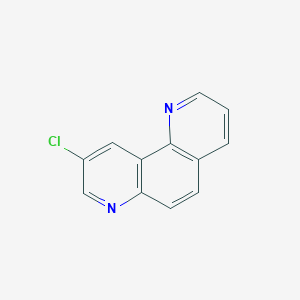


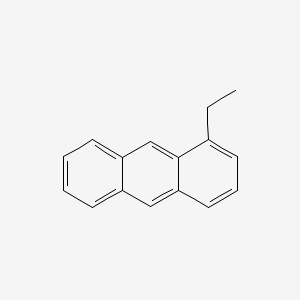

![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
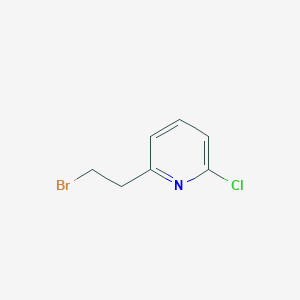
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)
